5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol

Lipophilicity Drug Design ADME

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol (CAS 175277-94-8) belongs to the 1,3,4-thiadiazole-2-thiol class, a privileged scaffold in medicinal chemistry and agrochemical research. This compound features a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring, imparting distinct physicochemical properties compared to non-fluorinated analogs.

Molecular Formula C10H7F3N2S3
Molecular Weight 308.4 g/mol
CAS No. 175277-94-8
Cat. No. B060464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol
CAS175277-94-8
Molecular FormulaC10H7F3N2S3
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=S)S2
InChIInChI=1S/C10H7F3N2S3/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-15-14-8(16)18-9/h1-4H,5H2,(H,14,16)
InChIKeyGYRMUGAZBJIPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol (CAS 175277-94-8): A Fluorinated 1,3,4-Thiadiazole-2-thiol Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol (CAS 175277-94-8) belongs to the 1,3,4-thiadiazole-2-thiol class, a privileged scaffold in medicinal chemistry and agrochemical research . This compound features a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole ring, imparting distinct physicochemical properties compared to non-fluorinated analogs. The 1,3,4-thiadiazole-2-thiol core is associated with diverse biological activities including carbonic anhydrase inhibition, antimicrobial, antifungal, and anticancer effects [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a strategic intermediate for the synthesis of bioactive molecules requiring improved pharmacokinetic profiles.

Why Generic 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol Cannot Replace 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol in Structure-Activity Relationship (SAR) Studies


Substituting 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol with the non-fluorinated 5-(benzylthio) analog (CAS 4858-36-0) introduces significant alterations in lipophilicity, electronic properties, and molecular geometry that directly impact downstream biological performance [1]. The trifluoromethyl group is a well-established bioisostere that modulates metabolic stability, membrane permeability, and target binding affinity. In the context of 1,3,4-thiadiazole-2-thiol-based enzyme inhibitors, even modest changes in substituent electronic character have been shown to produce order-of-magnitude differences in inhibition constants [2]. Without the trifluoromethyl moiety, the compound's pharmacokinetic and pharmacodynamic profile diverges substantially from the fluorinated derivative, rendering generic substitution scientifically invalid for precise SAR investigations. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol: Head-to-Head Comparisons with the Non-Fluorinated Benzylthio Analog


Lipophilicity (LogP) Advantage: 1.0 Log Unit Higher Lipophilicity Relative to Non-Fluorinated Analog Drives Membrane Permeability and Metabolic Stability

The target compound exhibits an XLogP of 4.14, compared to 3.12 for the non-fluorinated benzylthio analog 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-36-0) [1]. This 1.02 log unit increase in lipophilicity is attributed to the 3-trifluoromethyl substitution on the benzyl ring and is predicted to enhance passive membrane permeability and metabolic stability. In the 1,3,4-thiadiazole-2-thiol class, increased lipophilicity has been correlated with improved cellular uptake and enzyme inhibition potency [2].

Lipophilicity Drug Design ADME Pharmacokinetics

Melting Point Elevation: 3°C Higher Melting Point Relative to Non-Fluorinated Analog Enables Differential Solid-State Handling and Formulation

The target compound has a reported melting point of 140–142°C, whereas the non-fluorinated analog 5-(benzylthio)-1,3,4-thiadiazole-2-thiol (CAS 4858-36-0) melts at 137–139°C [1][2]. The 3°C elevation in melting point reflects stronger intermolecular interactions imparted by the trifluoromethyl group, which can influence crystallization behavior, solid-state stability, and purification via recrystallization.

Thermal Properties Solid-State Chemistry Formulation Development Purification

Electronic Modulation via Trifluoromethyl Substitution: Class-Level Evidence for Enhanced Carbonic Anhydrase Isozyme Selectivity in 1,3,4-Thiadiazole-2-thiols

Although direct head-to-head enzyme inhibition data for the target compound versus its non-fluorinated analog are not available, class-level evidence from the 1,3,4-thiadiazole-2-thiol series demonstrates that electronic modulation at the 5-position dramatically alters carbonic anhydrase (CA) isozyme selectivity. In a landmark study, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol exhibited an inhibition constant (K_i) of 97 nM against hCA I, with 105-fold selectivity over hCA II and 3,154-fold selectivity over hCA IX [1]. Simple 5-amino-1,3,4-thiadiazole-2-thiol was at least two orders of magnitude less potent than reference sulfonamides. The electron-withdrawing trifluoromethyl group in the target compound is expected to modulate thiol pK_a and thus zinc-binding affinity at the CA active site, potentially shifting isozyme selectivity profiles in a manner analogous to other electron-deficient 5-substituted analogs.

Enzyme Inhibition Carbonic Anhydrase Isozyme Selectivity Medicinal Chemistry

Optimal Procurement Scenarios for 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol: Where the Trifluoromethyl Substituent Delivers Decisive Value


Medicinal Chemistry: Synthesis of Fluorinated 1,3,4-Thiadiazole-2-thiol Derivatives for Carbonic Anhydrase Isozyme-Selective Inhibitor Screening

When synthesizing a focused library of 1,3,4-thiadiazole-2-thiol derivatives for carbonic anhydrase inhibition screening, the 3-trifluoromethylbenzylthio substituent introduces electron-withdrawing character that cannot be replicated by non-fluorinated analogs. As demonstrated by Almajan et al. (2005), electronic modulation at the 5-position can shift CA isozyme selectivity by over 3,000-fold [1]. Procuring this specific derivative ensures access to a distinct electronic and lipophilic space (ΔLogP ≈ +1.0 vs. benzylthio analog) [2] critical for probing structure–selectivity relationships.

Agrochemical Discovery: Synthesis of Trifluoromethyl-Containing 1,3,4-Thiadiazole Thioethers with Enhanced Environmental Stability

The 1,3,4-thiadiazole thioether scaffold is a recognized pharmacophore in fungicide and insecticide discovery. The incorporation of the 3-trifluoromethylbenzyl group increases lipophilicity (XLogP = 4.14) , which can improve cuticular penetration in target pests and enhance metabolic stability against oxidative degradation. This compound serves as a direct building block for generating agrochemical candidates with potentially prolonged field persistence compared to non-fluorinated benzylthio analogs (XLogP = 3.12) [2].

Chemical Biology: Development of Activity-Based Probes Featuring a Thiol-Reactive 1,3,4-Thiadiazole Warhead with Enhanced Cell Permeability

In chemical biology applications requiring cell-permeable thiol-reactive probes, the elevated lipophilicity (XLogP 4.14 vs. 3.12 for the non-fluorinated analog) [1] of the target compound translates to an approximately 10-fold higher predicted octanol-water partition coefficient. This enhanced lipophilicity facilitates passive diffusion across cell membranes, making the trifluoromethyl-substituted derivative the superior choice for intracellular target engagement studies where membrane permeability is a limiting factor.

Process Chemistry: Recrystallization-Based Purification Leveraging Differential Melting Point for High-Purity Intermediate Isolation

The target compound's melting point of 140–142°C provides a 3°C window above the non-fluorinated analog (137–139°C) [1], which can be exploited in fractional crystallization protocols to separate closely related synthetic impurities. For kilogram-scale intermediate production requiring ≥98% purity (commercially available from vendors such as LeYan and 001chemical) [2], this thermal differentiation facilitates quality control and batch consistency.

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